1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl group, and a furan ring
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzyl compound with a suitable reagent to introduce the chlorophenyl group.
Furan ring formation: The furan ring is typically introduced through a cyclization reaction involving a suitable precursor.
Urea formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and the reagents used.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group.
1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]carbamate: This compound contains a carbamate group instead of a urea group.
1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]amide: This compound contains an amide group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMYLKFJCDWPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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